molecular formula C11H13N3OS2 B14911654 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine

5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14911654
M. Wt: 267.4 g/mol
InChI Key: FEINVRJOIGDPIX-UHFFFAOYSA-N
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Description

5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-phenoxypropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    5-Substituted 1,3,4-thiadiazoline-2-thiones: These compounds share a similar thiadiazole ring structure and exhibit comparable biological activities.

    Phenoxypropyl derivatives: Compounds with a phenoxypropyl group attached to different heterocyclic rings.

Uniqueness

5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring and a phenoxypropyl group, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

5-(3-phenoxypropylsulfanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS2/c12-10-13-14-11(17-10)16-8-4-7-15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13)

InChI Key

FEINVRJOIGDPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=NN=C(S2)N

Origin of Product

United States

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